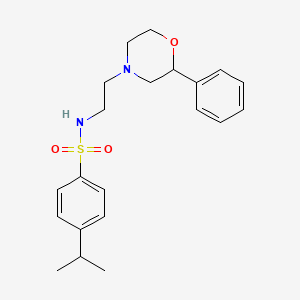

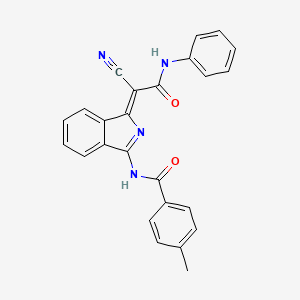

4-isopropyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-isopropyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide” is a chemical compound that has been studied for its antibacterial activity . It is a derivative of benzenesulfonamide, which is known for its antibacterial properties . The isopropyl substituted derivative has shown potent antibacterial activity against multiple strains .

Synthesis Analysis

The synthesis of this compound involves the combination of thiazole and sulfonamide, groups known for their antibacterial activity . The process involves the use of a radical approach for the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Chemical Reactions Analysis

The compound exhibits antibacterial activity when used in conjunction with cell-penetrating octaarginine . The comparative antibacterial behavior of the drug–peptide complex, drug alone, and peptide alone indicates a distinctive mode of action of the drug–peptide complex .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

4-Isopropyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide belongs to a class of compounds with diverse biological activities. For instance, derivatives of benzenesulfonamide have been synthesized to explore their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds, through various synthetic pathways, have shown significant biological activities in preliminary screenings, including inhibition of HCV NS5B RdRp activity and demonstrating anti-inflammatory and analgesic effects without causing tissue damage in liver, kidney, colon, and brain compared to controls (Ş. Küçükgüzel et al., 2013).

Another study focused on synthesizing new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, starting from 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one. These compounds were evaluated for their cytotoxicity and potential as carbonic anhydrase inhibitors, showing interesting cytotoxic activities and strong inhibition against both human cytosolic isoforms hCA I and II, highlighting their potential for anti-tumor activity studies (H. Gul et al., 2016).

Carbonic Anhydrase Inhibition

Ureido-substituted benzenesulfonamides have been prepared to inhibit several human carbonic anhydrases (hCAs), targeting cytosolic isoforms and transmembrane, tumor-associated enzymes such as hCAs IX and XII. This approach has led to the discovery of several low nanomolar CA IX/XII inhibitors, with one compound significantly inhibiting the formation of metastases in a model of breast cancer metastasis. These findings underscore the potential of these compounds in developing novel antimetastatic drugs (F. Pacchiano et al., 2011).

Structural and Kinetic Investigations

The study of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride has contributed to understanding the stereo-chemical characteristics of these molecules. By analyzing their molecular-electronic structure and kinetic behavior, researchers have gained insights into the substitution reactions in aqueous solutions, providing valuable information for further chemical synthesis and applications (L. Rublova et al., 2017).

Solubility and Thermodynamic Properties

Understanding the solubility and thermodynamic dissolution properties of benzenesulfonamide derivatives is crucial for their development in chemical industries. Research on the solubility of benzenesulfonamide (BSA) in various solvents has provided essential data for developing separation and reaction processes, highlighting the importance of such studies in enhancing the applicability of these compounds (Yajun Li et al., 2019).

Eigenschaften

IUPAC Name |

N-[2-(2-phenylmorpholin-4-yl)ethyl]-4-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3S/c1-17(2)18-8-10-20(11-9-18)27(24,25)22-12-13-23-14-15-26-21(16-23)19-6-4-3-5-7-19/h3-11,17,21-22H,12-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIFJLUUEHGPMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isopropyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2883903.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2883907.png)

![3-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine](/img/structure/B2883909.png)

![5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide](/img/structure/B2883910.png)

![[5-(oxolan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B2883913.png)

![4-(2-Cyclopropylpyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2883916.png)

![N,N-[(1-methyl-1H-pyrazol-4-yl)carbonimidoyl]bis-C,C-bis(phenylmethyl) ester](/img/structure/B2883922.png)